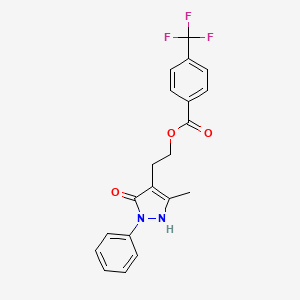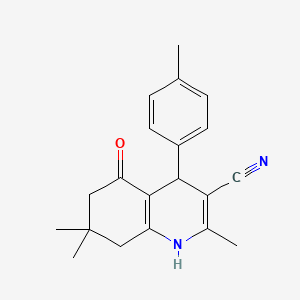![molecular formula C23H26N4O2S B3158776 5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-16-1](/img/structure/B3158776.png)
5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Descripción general
Descripción
1,2,4-Triazolo[1,5-c]quinazolines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They have a relatively simple structure but are remarkably versatile, as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-c]quinazolines can be achieved through various methods . The choice of substituents can greatly influence the activity of the resulting compound .Molecular Structure Analysis
The ring system of 1,2,4-triazolo[1,5-c]quinazolines is isoelectronic with that of purines. This has led to this heterocycle being proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[1,5-c]quinazolines can vary depending on the substituents present on the ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-c]quinazolines can be influenced by the specific substituents present on the ring .Aplicaciones Científicas De Investigación
Catalysis
Quinazoline derivatives have been explored as catalysts in organic synthesis. This compound could potentially catalyze the allylation of carbonyl compounds and participate in the benzylation of carbonyl groups . Researchers are keen on understanding its catalytic activity and mechanism.
Antimicrobial Properties
Investigations into the antimicrobial effects of related compounds suggest that this triazoloquinazoline may exhibit antibacterial or antifungal activity. Further studies are needed to determine its specific spectrum of action and potential clinical applications .
Mecanismo De Acción
Target of Action
The compound 5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline class . This class of compounds is known for its potential as a therapeutic agent and is endowed with several pharmacological applications . Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Therefore, the primary targets of this compound could be a variety of cellular receptors and enzymes involved in these biological processes.
Mode of Action
Triazoloquinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For example, as adenosine receptor antagonists, they could prevent the action of adenosine, a neurotransmitter with various functions in the body, including regulation of heart rate and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given its wide range of potential biological applications, it could affect multiple pathways. For instance, as an anticancer agent, it might interfere with cell proliferation and survival pathways. As an anti-inflammatory agent, it could affect pathways involved in the immune response .
Result of Action
The result of the compound’s action would be the modulation of the biological processes associated with its targets. For example, if it acts as an anticancer agent, it could inhibit tumor growth. If it acts as an anti-inflammatory agent, it could reduce inflammation .
Safety and Hazards
Direcciones Futuras
1,2,4-Triazolo[1,5-c]quinazolines have found numerous applications in medicinal chemistry and continue to be an area of active research . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing compounds for improved efficacy and safety .
Propiedades
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-14-24-21-17-11-19(28-5)20(29-6)12-18(17)25-22(27(21)26-14)30-13-15-7-9-16(10-8-15)23(2,3)4/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXRPNURHYTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113182 | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
CAS RN |
860611-16-1 | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



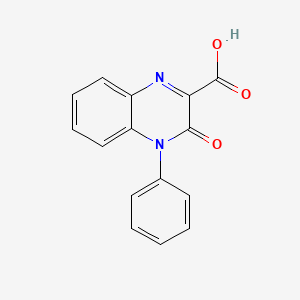
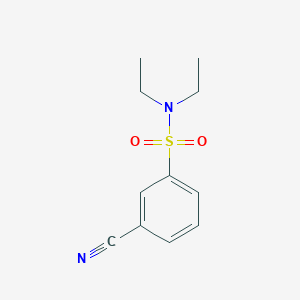
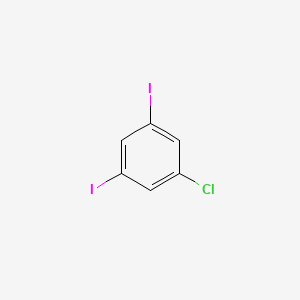

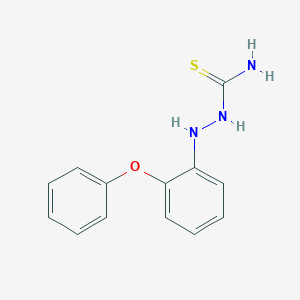
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide](/img/structure/B3158742.png)
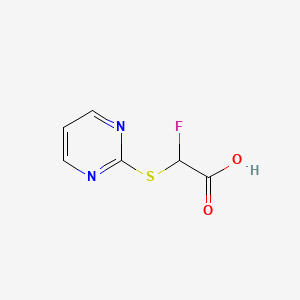
![4-{2-[(4-Methylpiperazino)carbonyl]phenyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3158748.png)
![5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione](/img/structure/B3158757.png)
![8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3158761.png)
![N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3158784.png)

